JNK3 Inhibitory Potency: 4-(Pyrazol-3-yl)pyridine Scaffold Outperforms Pyrimidine Analog by 3.9-Fold
In a direct scaffold comparison, the 4-(pyrazol-3-yl)pyridine series demonstrates superior JNK3 inhibitory potency relative to the parent 4-(pyrazol-3-yl)pyrimidine series. The lead pyridine derivative (compound 12, featuring the 4-(1H-pyrazol-3-yl)pyridine core with a specific aniline substitution) exhibited an IC50 of 0.16 µM against JNK3, whereas the corresponding pyrimidine analog (compound 1) showed an IC50 of 0.63 µM [1]. This represents a 3.9-fold improvement in potency, achieved while maintaining selectivity over p38 (>20 µM for both series). The core 4-(1H-pyrazol-3-yl)pyridine scaffold is essential for this enhanced activity, as the replacement of a single heteroatom (pyridine nitrogen vs. pyrimidine nitrogen) leads to a nearly four-fold reduction in target engagement.
| Evidence Dimension | JNK3 inhibition IC50 (µM) |
|---|---|
| Target Compound Data | 0.16 µM (for compound 12, a derivative containing the 4-(1H-pyrazol-3-yl)pyridine core) |
| Comparator Or Baseline | 0.63 µM (for compound 1, 4-(pyrazol-3-yl)pyrimidine analog) |
| Quantified Difference | 3.9-fold lower IC50 (improved potency) |
| Conditions | In vitro kinase assay; values are means of three experiments with standard deviation ≤20% |
Why This Matters
For medicinal chemistry programs targeting JNK3 (e.g., neurodegenerative disease or metabolic disorder research), the 4-(1H-pyrazol-3-yl)pyridine core provides a measurable potency advantage over the pyrimidine isostere, directly influencing lead optimization decisions and procurement priorities.
- [1] Lin L, Shin Y, Kamenecka TM, et al. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorg Med Chem Lett. 2011;21(9):2732-2735. Table 2 and abstract. View Source
